2-Bromo-N,N-dimethyl-5-thiazolecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZRPQQOGOHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide
Established Reaction Pathways for Thiazolecarboxamide Formation
The formation of the target molecule relies on a series of well-established organic reactions. These include the formation of the heterocyclic core, introduction of the halogen, and creation of the final amide group.
The most fundamental and widely used method for constructing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. youtube.comyoutube.com This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. youtube.comacs.org In the context of synthesizing 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, the process would begin with precursors that ultimately yield a thiazole with a carboxylic acid or ester group at the 5-position.
The reaction mechanism initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound in an SN2 reaction. youtube.com Following a series of steps including tautomerization and intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon, a final dehydration step yields the aromatic thiazole ring. youtube.comyoutube.com The aromaticity of the resulting thiazole provides a strong thermodynamic driving force for the reaction. youtube.com For instance, reacting an appropriate α-halo-β-ketoester with thiourea (B124793) is a common strategy to produce 2-amino-5-ethoxycarbonylthiazole, a key intermediate. google.com
Once the thiazole ring is formed, the next critical step is the introduction of a bromine atom at the 2-position. Direct bromination of the parent thiazole is often not feasible due to the ring's low reactivity. lookchem.com Therefore, the synthesis typically starts from a more reactive precursor, such as 2-aminothiazole (B372263). lookchem.comsigmaaldrich.com
A common route is the Sandmeyer-type reaction. This involves converting the 2-amino group into a diazonium salt, which is then displaced by a bromide, often from a copper(I) bromide source. nih.gov An alternative and often safer approach involves the use of reagents like N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. google.com For example, N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide (B121943) can be reacted with NBS and thiourea to form a 2-aminothiazole-5-carboxamide derivative. google.com In some cases, a decarboxylative bromination can be employed, where a thiazole carboxylic acid is converted to a bromo-thiazole in high yield. researchgate.net
The final functional group, the N,N-dimethylcarboxamide, is typically formed from a carboxylic acid precursor. mdpi.comcbijournal.com If the Hantzsch synthesis was performed using an α-halo-β-ketoester, the resulting thiazole-5-carboxylate ester must first be hydrolyzed to the corresponding carboxylic acid. researchgate.netmdpi.com This is usually achieved under basic conditions, for example, using sodium hydroxide (B78521) in methanol, followed by acidification. mdpi.com
The resulting thiazole-5-carboxylic acid is then activated and reacted with dimethylamine (B145610) to form the amide bond. Common methods for activating the carboxylic acid include converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or using a peptide coupling agent. mdpi.com A direct and efficient method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to facilitate the reaction between the carboxylic acid and the amine. cbijournal.com Another approach involves heating the carboxylic acid in N,N-dimethylacetamide (DMAc) in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI), where DMAc can serve as both the solvent and a source of the dimethylamine moiety. researchgate.net
Analysis of Key Precursors and Reaction Intermediates
The synthesis of this compound is a convergent process that relies on several key precursors and generates distinct intermediates. The specific pathway chosen dictates the exact nature of these compounds. A plausible synthetic route would involve the intermediates listed below.
| Compound Type | Example Compound Name | Role in Synthesis |
|---|---|---|
| α-Halocarbonyl Precursor | Ethyl 2-chloroacetoacetate | Provides the C4 and C5 atoms and the initial ester functionality for the thiazole ring. |
| Thioamide Precursor | Thiourea | Provides the S, N, and C2 atoms of the thiazole ring, leading to a 2-amino intermediate. |
| Intermediate 1 | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Product of the initial Hantzsch condensation reaction. |
| Intermediate 2 | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Result of the Sandmeyer reaction or other bromination of Intermediate 1. |
| Intermediate 3 | 2-Bromo-4-methylthiazole-5-carboxylic acid | Formed by the hydrolysis of the ester group on Intermediate 2. |
| Final Product | 2-Bromo-N,N-dimethyl-4-methylthiazole-5-carboxamide | The target molecule, formed by amidation of Intermediate 3 with dimethylamine. |
Optimization of Synthetic Conditions
Optimizing reaction conditions such as solvent, temperature, and catalyst is crucial for maximizing yield and purity while minimizing reaction time. mdpi.comrsc.org
The choice of solvent can have a profound impact on the outcome of the synthetic steps leading to this compound. For the Hantzsch thiazole synthesis, polar protic solvents like ethanol (B145695) are commonly used, as they effectively solvate the reactants and intermediates. mdpi.com Some studies have explored various solvents to optimize yield and reaction time. nih.gov For instance, in the synthesis of certain thiazole derivatives, solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) have been shown to produce good yields. researchgate.net In specific cases, using N-methyl-2-pyrrolidone (NMP) for related Williamson ether formations on thiazole precursors has been shown to reduce reaction times and simplify work-up procedures. researchgate.net
For the amidation step, the choice of solvent is also critical. While aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common for reactions involving coupling agents, alternative green media like Polyethylene Glycol (PEG-400) have been successfully used with EDC·HCl to achieve high yields in an eco-friendly manner. cbijournal.com The use of N,N-dimethylacetamide (DMAc) as both a solvent and reactant at high temperatures presents another efficient, albeit high-energy, option. researchgate.net
| Reaction Step | Solvent | Observed Effect on Reaction Efficiency | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Ethanol | Standard solvent, facilitates reaction between thioamides and α-haloketones. | mdpi.com |
| Hantzsch Thiazole Synthesis | Toluene | Effective for copper-catalyzed cyclizations leading to thiazoles, providing good to excellent yields. | nih.gov |
| Thiazole Synthesis | 1,2-Dichloroethane (DCE) | Chosen as the optimal solvent in a study for synthesizing thiazolopyrimidines, giving high yields. | researchgate.net |
| Amide Formation | Polyethylene Glycol (PEG-400) | Used with EDC.HCl as an excellent, eco-friendly medium for direct amidation, resulting in high yields. | cbijournal.com |
| Amide Formation | N,N-Dimethylacetamide (DMAc) | Serves as both solvent and reagent at high temperatures (160-165 °C) for N,N-dimethylamide synthesis. | researchgate.net |
Temperature and Reaction Time Parameters
The temperature and duration of the reaction are critical factors that significantly influence the yield and purity of the product at each stage of the synthesis.
For the initial conversion of 2-bromothiazole-5-carboxylic acid to 2-bromothiazole-5-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), the reaction is typically conducted at an elevated temperature. Refluxing the mixture is a common practice to ensure the reaction proceeds to completion. google.com The reaction time for this step can vary, but it is generally continued for several hours until the evolution of gaseous byproducts (sulfur dioxide and hydrogen chloride) ceases, indicating the consumption of the starting material. google.comsemanticscholar.org
In the subsequent amidation step, where 2-bromothiazole-5-carbonyl chloride reacts with dimethylamine, the temperature is carefully controlled. This reaction is often initiated at a low temperature, such as 0 °C, to manage its exothermic nature. researchgate.net Following the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a period of 4 to 6 hours to ensure the completion of the amide formation. researchgate.net
| Reaction Step | Reagents | Typical Temperature | Typical Reaction Time |
| Acyl Chloride Formation | 2-bromothiazole-5-carboxylic acid, Thionyl chloride | Reflux | Several hours |
| Amidation | 2-bromothiazole-5-carbonyl chloride, Dimethylamine | 0 °C to Room Temperature | 4 - 6 hours |
Catalytic and Stoichiometric Reagent Considerations
The stoichiometry of the reagents is a crucial aspect of the synthesis to maximize the yield and minimize side reactions.
In the formation of the acyl chloride, thionyl chloride is used in excess to ensure the complete conversion of the carboxylic acid. google.com A catalytic amount of a weak base like pyridine (B92270) or triethylamine (B128534) can be employed to neutralize the hydrogen chloride (HCl) gas produced during the reaction. mdpi.com
For the amidation step, the stoichiometry of dimethylamine is a key consideration. Typically, two equivalents of the amine are used. One equivalent acts as the nucleophile to react with the acyl chloride, while the second equivalent serves as a base to neutralize the HCl generated during the reaction. researchgate.net Alternatively, one equivalent of dimethylamine can be used in conjunction with one equivalent of an inexpensive tertiary amine base, such as triethylamine. researchgate.netchemicalbook.com
| Reaction Step | Reagent | Stoichiometric Consideration | Catalyst/Additional Reagent |
| Acyl Chloride Formation | Thionyl chloride | Excess | Pyridine or Triethylamine (catalytic) |
| Amidation | Dimethylamine | 2 equivalents (or 1 eq. with an external base) | Triethylamine (as an alternative base) |
Base Selection in Specific Reaction Steps
The choice of base plays a significant role in both steps of the synthesis.
During the conversion of the carboxylic acid to the acyl chloride, a weak base like pyridine is often added. mdpi.comresearchgate.net This base acts as a scavenger for the HCl produced, preventing potential side reactions and driving the reaction to completion. researchgate.net
In the amidation of the acyl chloride, a base is essential to neutralize the acidic byproduct, HCl. As mentioned, an excess of the primary or secondary amine reactant (in this case, dimethylamine) can serve this purpose. researchgate.net However, to conserve a potentially valuable amine, an alternative, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine is frequently used. chemicalbook.com The use of an inorganic base such as sodium hydroxide (NaOH) is also a viable option. researchgate.net
Advanced Purification and Characterization Techniques for Synthetic Products
Following the synthesis, rigorous purification and characterization are necessary to ensure the identity and purity of the this compound.
The crude product is typically first subjected to an aqueous workup. This involves quenching the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt such as sodium sulfate. researchgate.net
For further purification, column chromatography is a standard and effective technique. The crude material is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The fractions containing the pure product are collected and the solvent is removed under reduced pressure. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure crystalline solid.
The structural identity and purity of the final compound are confirmed using a combination of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. chemicalbook.com
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product by separating it from any remaining impurities.
A summary of the characterization techniques is provided in the table below:
| Technique | Purpose |
| Column Chromatography | Primary purification of the crude product. |
| Recrystallization | Final purification to obtain a crystalline solid. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. chemicalbook.com |
| Mass Spectrometry | Determination of molecular weight and confirmation of formula. researchgate.net |
| HPLC | Assessment of final product purity. |
Design and Synthesis of Analogues and Derivatives of 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide
Rational Design Principles for Structural Diversification
The rational design of analogues of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications of the lead compound provide insights into the chemical features essential for biological activity. nih.govresearchgate.net
Key design strategies include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other groups that retain similar steric and electronic properties but may improve metabolic stability, solubility, or target affinity. For instance, the thiazole (B1198619) ring itself is often considered a bioisostere of other aromatic systems.
Introduction of Functional Groups: Adding groups that can form specific interactions, such as hydrogen bonds, with a biological target. The amide moiety is a classic example of a hydrogen bond donor/acceptor. researchgate.net
Modulation of Physicochemical Properties: Altering lipophilicity and polarity to improve pharmacokinetic profiles, such as absorption and cell permeability. Modifications to the N,N-dimethyl group or the introduction of polar heterocyclic rings can significantly impact these properties. nih.gov
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity.
By applying these principles, chemists can systematically explore the chemical space around the this compound scaffold to identify derivatives with optimized therapeutic potential. researchgate.net
Synthetic Approaches for Modifying the Thiazole Scaffold
The this compound structure offers several sites for chemical modification: the bromine-substituted 2-position, the N,N-dimethylcarboxamide side chain, and the potential for annulation with other ring systems.
The bromine atom at the 2-position of the thiazole ring is an excellent leaving group, making this position a primary target for derivatization through various cross-coupling and substitution reactions. A particularly common and valuable modification is the introduction of amino groups, including substituted amines and aminoheterocycles.
One prominent synthetic route is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov For creating derivatives from the pre-formed 2-bromo-thiazole scaffold, transition metal-catalyzed cross-coupling reactions are frequently employed. For example, the Buchwald-Hartwig amination allows for the coupling of various amines with the 2-bromo position using a palladium catalyst. nih.gov
A series of novel 2-amino-5-thiazolecarboxamide derivatives have been synthesized by reacting the corresponding 2-bromo-thiazole precursor with different amines in a suitable solvent like acetone. researchgate.net Similarly, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for the kinase inhibitor Dasatinib, is synthesized from precursors via reactions involving thiourea. google.comnbinno.com
Table 1: Examples of Synthetic Reactions at the 2-Position
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Substituted Thiourea | Hantzsch Cyclo-condensation | 2-Amino-4-phenylthiazole | derpharmachemica.com |
| 2-Bromo-thiazole-5-carboxamide | Various Amines, Acetone | Nucleophilic Substitution | 2-(Substituted-amino)-thiazole-5-carboxamide | researchgate.net |
| N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide (B121943) | NBS, Thiourea | Bromination and Cyclization | 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide | google.com |
| α-Bromoketone Resin | Thiourea, DMF | Dehydrative Cyclization | 2-Amino-5-carboxylate thiazole resin | nih.gov |
Synthetic strategies typically involve two main approaches:
Amide Coupling: The synthesis starts with a 2-bromo-5-thiazolecarboxylic acid precursor. This acid can be activated (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with a diverse range of primary or secondary amines to generate a library of different amides. researchgate.net
Solid-Phase Synthesis: A 2-amino-5-carboxylate thiazole can be anchored to a solid support resin. The ester can then be converted to a carboxamide by coupling it with various amines before cleaving the final product from the resin. nih.gov
These methods allow for the introduction of a wide variety of substituents, including different alkyl groups, cyclic amines (like piperazine (B1678402) or morpholine), and aromatic amines, significantly expanding the structural diversity of the resulting compounds. researchgate.net
Incorporating additional heterocyclic or aromatic rings is a powerful strategy to enhance biological activity and explore new binding interactions with target proteins. These rings can be appended to the thiazole scaffold at various positions, most commonly at the 2-position via coupling reactions or by being part of the amide side chain at the 5-position.
For example, coupling 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines like 2-aminothiazole (B372263) or o-aminothiophenol can produce bithiazole or benzothiazine systems, respectively. mdpi.com In other cases, complex aromatic and heterocyclic moieties are introduced as part of the amide functionality. Research has described the synthesis of thiazole derivatives bearing quinoline, quinoxaline, and benzimidazole (B57391) moieties, which often show significant biological activities. researchgate.netnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences. nih.govnih.gov
Table 2: Examples of Introduced Heterocyclic and Aromatic Systems
| Core Scaffold | Introduced Ring System | Point of Attachment | Synthetic Method | Reference |
|---|---|---|---|---|
| Thiazole | Quinoline | Amide side chain at C5 | Amide coupling | researchgate.net |
| Thiazole | Thiazole (to form bithiazole) | C2 of the core thiazole | Reaction of α-bromoketone with aminothiazole | mdpi.com |
| Thiazole | Benzimidazole | Amide side chain at C5 | Multi-step synthesis | nih.gov |
| Thiazole | Phenyl | C4 of the thiazole ring | Hantzsch synthesis with substituted α-bromoketone | nih.gov |
| Thiazole | Pyrrole / Pyrazole (B372694) | Side chain from C5 | Condensation of a hydrazide intermediate | nih.gov |
Combinatorial Chemistry and High-Throughput Synthesis Strategies for Derivative Libraries
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are invaluable. These approaches allow for the rapid generation of large, diverse libraries of related compounds for biological screening. ijnrd.org
Solid-phase organic synthesis (SPOS) is a cornerstone of this strategy. nih.gov In a typical solid-phase synthesis of a 2-amino-5-carboxamide thiazole library, the synthesis begins by anchoring a precursor to a polymer resin. nih.gov A key step is the dehydrative cyclization of a thiourea intermediate on the resin to form the thiazole ring. nih.gov This resin-bound thiazole can then be subjected to a series of reactions with a diverse set of building blocks. For instance, the amide at the 5-position can be formed by reacting the resin-bound carboxylic ester with a library of different amines. nih.gov Finally, the desired compounds are cleaved from the solid support. This methodology prevents the formation of isomers and simplifies purification, as excess reagents can be washed away easily. nih.gov
These high-throughput strategies, combined with rational design, have been used to generate libraries of thiazole/thiadiazole carboxamides to identify potential kinase inhibitors. researchgate.net
Green Chemistry Considerations in Derivative Synthesis
Modern synthetic chemistry places increasing emphasis on "green" or sustainable practices to minimize environmental impact. In the synthesis of thiazole derivatives, several green chemistry principles can be applied. These include the use of less hazardous solvents, alternative energy sources to promote reactions, and designing more efficient synthetic routes. dergipark.org.tr
Microwave and ultrasound-assisted synthesis have emerged as powerful green techniques. dergipark.org.trresearchgate.net These methods can significantly reduce reaction times, increase product yields, and often allow for reactions to be conducted in more environmentally benign solvents, such as water or ethanol (B145695). For example, the synthesis of certain thiazole derivatives has been achieved using microwave and ultrasound irradiation, yielding better results than conventional heating methods. dergipark.org.tr One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green approach that reduces waste and improves efficiency. researchgate.net
The development of catalytic reactions, particularly those using non-toxic and abundant metals, also aligns with green chemistry principles by reducing the need for stoichiometric reagents that generate significant waste.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Positional and Substituent Effects on Biological Activity
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds. acs.orgnih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a range of interactions with biological targets. nih.gov The substitution pattern on the thiazole ring and adjacent moieties significantly modulates the biological response.
In broader studies of thiazole derivatives, the nature and position of substituents have been shown to be critical. For instance, in a series of thiazole carboxamide derivatives, the introduction of different groups on an attached phenyl ring was found to be crucial for their anti-tubercular activity. nih.gov Specifically, the presence of electron-withdrawing groups like bromine on a phenyl ring attached to the thiazole core was found to be essential for antimicrobial activity. nih.gov While 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide does not have a phenyl ring directly attached to the thiazole, this principle of substituent effects is fundamental to its design.
The activity of thiazole derivatives can also be influenced by substituents at various positions on the thiazole ring itself. For example, in a study of non-steroidal anti-inflammatory drugs, the presence of a methyl group at the C5-position of a 2-carboxamidothiazole motif was found to significantly alter the toxicological profile of the compound. researchgate.net This highlights the sensitivity of the biological response to even minor structural modifications on the thiazole core.
Role of the Bromine Atom in Modulating Biological Response
The bromine atom at the 2-position of the thiazole ring in this compound plays a pivotal role in its biological activity. Halogen atoms, particularly bromine, are known to be involved in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.
In SAR studies of related compounds, the presence of a bromine atom has been shown to be advantageous for biological activity. For example, in the development of inhibitors for the HldE kinase, a bromine atom on an associated phenyl ring was found to be beneficial for activity regardless of its position. nih.gov Furthermore, in a series of pyrrole-2-carboxamides with a thiazole component, the hydrophobic interactions of bromine atoms with the ATP-binding site pocket were suggested to be a key factor in their inhibitory activity. nih.gov The electron-withdrawing nature of the bromine atom can also influence the electronic properties of the thiazole ring, which can be critical for target interaction. nih.gov
The reactivity of the bromine atom at different positions on the thiazole ring varies, which can be a key consideration in the synthesis of derivatives. Studies have shown that the bromine at the 5-position of the thiazole ring is the most reactive. researchgate.net
Influence of the Amide Linker and N,N-dimethyl Substituents on Target Interaction
The amide functional group is a common feature in many biologically active molecules and approved drugs, primarily due to its ability to form hydrogen bonds. The amide linker in this compound is therefore expected to play a significant role in its interaction with biological targets.
The substitution on the amide nitrogen can also affect the compound's physicochemical properties. For instance, in a series of thiazole carboxamide derivatives, the lipophilic character of a tert-butyl group on the amide was suggested to contribute to its cytotoxicity, likely by enhancing membrane permeability. nih.gov While smaller than a tert-butyl group, the N,N-dimethyl groups will also increase the lipophilicity of that portion of the molecule.
Conformational Analysis and Its Correlation with Bioactivity
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of thiazolecarboxamide derivatives has shown that the spatial arrangement of the different parts of the molecule can significantly impact its interaction with a biological target.
Molecular docking studies on pyrazole (B372694) carboxamide thiazole derivatives have shown that the binding mode within the active site of an enzyme is crucial for inhibitory activity. nih.gov These studies often reveal key hydrogen bonding and other interactions that are only possible in specific conformations. nih.gov
Lipophilicity and Other Physicochemical Parameters in SAR
The lipophilicity, or "greasiness," of a molecule is a key physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on thiazole derivatives have often highlighted the importance of lipophilicity.
Other physicochemical parameters, such as the electronic properties of substituents, are also critical. The electron-withdrawing bromine atom and the electron-donating potential of the amide group will create a specific electronic profile for the molecule that is important for its biological function.
The table below summarizes the key structural components of this compound and their likely contributions to its biological activity based on the analysis of related compounds.
| Structural Feature | Likely Contribution to Biological Activity |
| Thiazole Ring | Core scaffold providing the necessary geometry for target interaction. The nitrogen and sulfur atoms can participate in key binding interactions. acs.orgnih.gov |
| Bromine Atom (at C2) | Enhances binding affinity through potential halogen bonding and hydrophobic interactions. Its electron-withdrawing nature modulates the electronic properties of the thiazole ring. nih.govnih.gov |
| Carboxamide Linker (at C5) | Acts as a hydrogen bond donor and acceptor, forming crucial interactions with the biological target. mdpi.com |
| N,N-dimethyl Substituents | Influences the molecule's conformation, lipophilicity, and metabolic stability. Restricts rotation around the amide C-N bond. acs.orgnih.gov |
Preclinical Biological Activity and Pharmacological Potential in Vitro and in Vivo, Non Human
Enzyme Inhibition Studies of Thiazolecarboxamide Derivatives
Thiazolecarboxamide derivatives have been systematically evaluated for their ability to inhibit a variety of enzymes implicated in disease pathogenesis. These studies are crucial for understanding the mechanism of action and for the development of targeted therapies.
Derivatives of 2-aminothiazole-5-carboxamide have been identified as potent inhibitors of Src-family kinases. Notably, the multi-targeted kinase inhibitor Dasatinib, which features a thiazole-5-carboxamide (B1230067) core, is a powerful pan-Src kinase inhibitor with nanomolar to subnanomolar potencies nih.gov. It demonstrates significant inhibitory activity against several key protein tyrosine kinases.
A series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have also been synthesized and identified as novel, potent inhibitors of the Src-family kinase p56Lck nih.gov. One of the lead compounds from this series demonstrated superior in vitro potency nih.gov.
| Compound | Target Kinase | IC50 |
| Dasatinib | Lck | <1 nM |
| Dasatinib | Src | <1 nM |
| Dasatinib | Abl | 3 nM |
This table presents the half-maximal inhibitory concentration (IC50) values for Dasatinib against various protein tyrosine kinases.
While potent inhibition of Lck, Src, and Abl has been demonstrated, there is limited publicly available data on the inhibitory activities of thiazolecarboxamide derivatives against Salt-Inducible Kinases (SIK1, SIK2, and SIK3).
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. A novel series of 2-substituted thiazole (B1198619) carboxamides has been identified as potent pan-inhibitors of all three isoforms of Akt (Akt1, Akt2, and Akt3). Through systematic optimization of an initial screening hit, researchers developed compounds with significant inhibitory activity. One of the most potent compounds, designated 5m, effectively inhibited the kinase activities of all three Akt isoforms.
| Compound | Target Kinase | IC50 |
| Compound 5m | Akt1 | 25 nM |
| Compound 5m | Akt2 | 196 nM |
| Compound 5m | Akt3 | 24 nM |
This table displays the IC50 values for compound 5m, a 2-substituted thiazole carboxamide, against the three isoforms of Akt kinase.
Cyclooxygenase (COX) enzymes are key mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibition. Several studies have explored thiazole carboxamide derivatives as inhibitors of COX-1 and COX-2.
In one study, a series of novel thiazole carboxamide derivatives were designed and synthesized to evaluate their COX inhibitory and cytotoxic properties. The results showed that these compounds possess potent inhibitory activities against COX enzymes.
Another investigation focused on a different series of thiazole carboxamide derivatives and assessed their selectivity toward COX-1 and COX-2. The findings indicated that some of these compounds exhibited promising inhibitory activity and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 2a | - | 0.958 | 2.766 |
| Compound 2b | 0.239 | 0.191 | 1.251 |
| Compound 2j | - | 0.957 | 1.507 |
This table summarizes the COX inhibition data for selected thiazole carboxamide derivatives, highlighting their potency and selectivity.
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. While TS is a well-established target for cancer chemotherapy, there is limited specific information available regarding the inhibition of this enzyme by thiazolecarboxamide derivatives.
However, broader research into thiazole-containing compounds has shown some promise. For instance, a virtual screening approach identified a thiazole derivative, 2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydrothiazol-5-yl}-N-(3-trifluoromethylphenyl)acetamide, as a mixed-type inhibitor of human thymidylate synthase (hTS) with a Ki of 1.3 μM. This finding suggests that the thiazole scaffold may be a viable starting point for the design of novel TS inhibitors.
Antiproliferative and Cytotoxicity Investigations in Cancer Cell Lines
The ability of thiazolecarboxamide derivatives to inhibit the growth of cancer cells has been evaluated in various human tumor cell lines. These studies are fundamental in assessing the potential of these compounds as anticancer agents.
The antiproliferative effects of thiazole derivatives have been investigated in human leukemia cell lines, including the promyelocytic leukemia cell line HL-60 and the chronic myelogenous leukemia cell line K562.
In another study, paracyclophanyl thiazolidinone-based compounds, which contain a thiazole ring, were screened against 60 different cancer cell lines. One compound, in particular, showed significant antiproliferative activity against the leukemia cell lines RPMI-8226 and SR, with IC50 values of 1.61 µM and 1.11 µM, respectively nih.gov. These findings, while not specific to thiazolecarboxamides or the HL60/K562 cell lines, support the general potential of thiazole-containing compounds as antileukemic agents.
| Compound Class | Cell Line | IC50 (µM) |
| Paracyclophanyl thiazolidinone | RPMI-8226 (Leukemia) | 1.61 |
| Paracyclophanyl thiazolidinone | SR (Leukemia) | 1.11 |
This table shows the antiproliferative activity of a thiazole-containing compound class against two leukemia cell lines.
Prostate Cancer Cell Lines
A review of available scientific literature and bioactivity databases did not yield specific data regarding the preclinical biological activity or cytotoxic effects of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide against human prostate cancer cell lines.
Breast Cancer Cell Lines (e.g., MCF-7)
Thiazole-based compounds are a subject of interest in oncology research for their potential anticancer properties. mdpi.commdpi.com However, specific studies detailing the in vitro cytotoxic or anti-proliferative activity of this compound against the MCF-7 breast cancer cell line or other breast cancer cell lines are not available in the reviewed scientific literature. While research exists on the activity of other thiazole derivatives against MCF-7 cells, no direct data for the specified compound could be located. nih.govresearchgate.net
Liver Cancer Cell Lines (e.g., HEPG-2, Huh-7)
Investigations into the anticancer effects of novel chemical entities often include screening against hepatocellular carcinoma cell lines such as HEPG-2 and Huh-7. Despite the evaluation of various thiazole-5-carboxamide derivatives in cancer research, specific data on the activity of this compound against these liver cancer cell lines has not been reported in the accessible scientific literature. mdpi.comresearchgate.net
Colorectal Cancer Cell Lines (e.g., COLO205)
Screening for anticancer agents frequently involves colorectal cancer cell lines like COLO205. A thorough search of scientific databases reveals no specific studies or data sets documenting the preclinical evaluation or potential cytotoxic effects of this compound on COLO205 or other colorectal cancer cell lines.
Melanoma Cell Lines (e.g., B16F1)
The B16F1 melanoma cell line is a standard model for assessing the anti-melanoma potential of chemical compounds. At present, there is no published research or data available that describes the in vitro biological activity of this compound against the B16F1 cell line.
Antimicrobial Activity Evaluation
Antibacterial Efficacy Against Gram-Positive Strains
The thiazole nucleus is a component of various compounds investigated for antimicrobial properties. sapub.orgjchemrev.comresearchgate.net These investigations often assess efficacy against a panel of bacteria, including Gram-positive strains. However, a detailed review of the literature found no specific studies that evaluated or reported on the antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values, of this compound against any Gram-positive bacterial strains. While related thiazole derivatives have been synthesized and tested for such properties, data for the specific compound of interest is not available. nih.govnih.gov
Antibacterial Efficacy Against Gram-Negative Strains
Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. mdpi.com The effectiveness of these compounds is often attributed to their amphiphilic nature, which facilitates penetration into bacterial cell membranes, leading to cytoplasmic leakage and subsequent cell death. epa.gov However, the efficacy against Gram-negative bacteria can be variable, with some derivatives showing more potent activity than others.
A study on novel thiazole-quinolinium derivatives revealed significant bactericidal activity against several Gram-negative organisms, including NDM-1 Escherichia coli. polyu.edu.hk Certain derivatives in this series were found to alter bacterial cell morphology, inducing an elongated shape, and to stimulate the polymerization of the FtsZ protein, a crucial component of bacterial cell division. polyu.edu.hk
In another study, a series of 2,4-disubstituted 1,3-thiazole derivatives were synthesized and evaluated for their in vitro antibacterial properties. Notably, analogues containing a nitro group at the para position of a phenyl substituent demonstrated significant activity against E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.39 to 4.23 µg/mL. mdpi.com This suggests that specific substitutions on the thiazole scaffold are crucial for potent antibacterial action against Gram-negative strains.
Conversely, some studies have reported limited success against Gram-negative pathogens. For instance, a series of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles showed no antibacterial activity against E. coli ATCC 25922 and P. aeruginosa ATCC 27853 at a concentration of 50 µM, despite exhibiting enzymatic inhibition. nih.gov Only a few derivatives in this series showed improved effects against permeabilized and efflux pump knockout strains of E. coli, indicating that permeability and efflux mechanisms may contribute to the resistance of Gram-negative bacteria to certain thiazole compounds. nih.gov
Table 1: Antibacterial Activity of Representative Thiazole Derivatives Against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole orange derivative 1 | E. coli | 0.75 - 48 | polyu.edu.hk |
| 2,4-disubstituted 1,3-thiazole with nitro group | E. coli | 3.39 - 4.23 | mdpi.com |
| Thiazole 4 | Proteus mirabilis | 125 | researchgate.net |
| Thiazole 4 | Shigella dysenteriae | 62.5 | researchgate.net |
Antifungal Efficacy
Thiazole derivatives have emerged as a promising class of antifungal agents, with research highlighting their efficacy against a variety of fungal pathogens, including those of agricultural and clinical importance.
A series of novel pyrazole-thiazole carboxamide derivatives were designed and synthesized, demonstrating notable in vitro activity against Rhizoctonia cerealis. Specifically, compounds 6d and 6j exhibited EC50 values of 5.11 µg/mL and 8.14 µg/mL, respectively, which were superior to the commercial fungicides fluxapyroxad (EC50 = 11.93 µg/mL) and thifluzamide (EC50 = 22.12 µg/mL). tandfonline.com
Furthermore, isothiazole–thiazole derivatives have been investigated for their potent fungicidal properties. One compound, 6u , displayed exceptional in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively. nih.gov This compound is believed to act on the oxysterol-binding protein, a target for other potent oomycete fungicides. nih.gov
In the context of human fungal pathogens, newly synthesized thiazole derivatives containing a cyclopropane system have shown very high activity against Candida spp., with MIC values comparable or even superior to nystatin (0.015–7.81 µg/mL). scispace.com These compounds were also found to be non-cytotoxic at concentrations that inhibit fungal growth. scispace.com
Table 2: Antifungal Activity of Representative Thiazole Derivatives
| Compound | Fungal Strain | EC50/MIC | Reference |
| Pyrazole-thiazole carboxamide 6d | Rhizoctonia cerealis | 5.11 µg/mL | tandfonline.com |
| Pyrazole-thiazole carboxamide 6j | Rhizoctonia cerealis | 8.14 µg/mL | tandfonline.com |
| Isothiazole–thiazole derivative 6u | Pseudoperonospora cubensis | 0.046 mg L⁻¹ | nih.gov |
| Isothiazole–thiazole derivative 6u | Phytophthora infestans | 0.20 mg L⁻¹ | nih.gov |
| Thiazole derivative with cyclopropane | Candida spp. | 0.015–7.81 µg/mL | scispace.com |
Antiviral Potentials
The thiazole scaffold is a key component in several clinically approved antiviral drugs, such as the antiretroviral agent ritonavir. This has spurred extensive research into novel thiazole derivatives for the treatment of a wide range of viral infections. These molecules have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). wisdomlib.orgresearchgate.net
A series of camphor-based 1,3-thiazole derivatives were synthesized and screened for their activity against Orthopoxviruses, including the vaccinia virus (VV). Several of these compounds, particularly those with a substituted benzene ring, were found to inhibit VV reproduction with IC50 values in the low micromolar range (2.4–3.7 µM) while exhibiting only moderate cytotoxicity. nih.gov
In the fight against flaviviruses, novel thiazole derivatives have been identified as inhibitors of the Dengue virus (DENV2) and Japanese encephalitis virus (JEV) proteases. Two lead compounds, 3aq and 3au , displayed IC50 values of 15.15 µM and 20.76 µM, respectively, against the DENV2 NS2B–NS3 protease and significantly inhibited the growth of both DENV2 and JEV in live virus infections. asm.org
Furthermore, other thiazole derivatives have shown potent antiviral activity against a range of viruses. For instance, certain derivatives have been reported with potent activity against Coxsackievirus B (CVB), Severe Acute Respiratory Syndrome-associated coronavirus (SARS-CoV), Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), and Human Rhinovirus (HRV). scielo.brresearchgate.net
Table 3: Antiviral Activity of Representative Thiazole Derivatives
| Compound | Virus | IC50 (µM) | Reference |
| Camphor-based 1,3-thiazole 4b | Vaccinia Virus (VV) | 2.4 | nih.gov |
| Camphor-based 1,3-thiazole 4c | Vaccinia Virus (VV) | 2.6 | nih.gov |
| Camphor-based 1,3-thiazole 4e | Vaccinia Virus (VV) | 3.7 | nih.gov |
| Thiazole derivative 3aq | DENV2 NS2B–NS3 protease | 15.15 | asm.org |
| Thiazole derivative 3au | DENV2 NS2B–NS3 protease | 20.76 | asm.org |
| Thiazole derivative 3i | Not Specified | 10.21 | researchgate.net |
Anti-inflammatory and Immunomodulatory Properties
Thiazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. These compounds often target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
A study focused on the synthesis and anti-inflammatory activity of a series of thiazole derivatives showed that compounds 3c and 3d exhibited promising results in a carrageenan-induced paw edema model in rats, achieving up to 44% and 41% inhibition, respectively. wisdomlib.org These compounds also demonstrated sustained efficacy in a formalin-induced edema model. wisdomlib.org
In another investigation, a series of thiourea (B124793), thiazole, and thiazolidene derivatives were synthesized and screened for their ability to inhibit COX-1, COX-2, and 5-LOX. One potent compound, 6l , exhibited IC50 values of 5.55 µM, 0.09 µM, and 0.38 µM for COX-1, COX-2, and 5-LOX, respectively. nih.gov This compound also significantly reduced carrageenan-induced edema in rats by 60.82% and demonstrated a favorable gastric safety profile. nih.gov
Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and evaluated for their impact on the production of pro-inflammatory cytokines. Most of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. aip.orgrsc.org
Table 4: Anti-inflammatory Activity of Representative Thiazole Derivatives
| Compound | In Vivo/In Vitro Model | Activity | Reference |
| Thiazole derivative 3c | Carrageenan-induced paw edema (rat) | 44% inhibition | wisdomlib.org |
| Thiazole derivative 3d | Carrageenan-induced paw edema (rat) | 41% inhibition | wisdomlib.org |
| Thiazole derivative 6l | COX-2 Inhibition (in vitro) | IC50 = 0.09 µM | nih.gov |
| Thiazole derivative 6l | 5-LOX Inhibition (in vitro) | IC50 = 0.38 µM | nih.gov |
| Thiazole derivative 6l | Carrageenan-induced paw edema (rat) | 60.82% reduction | nih.gov |
Other Noted Biological Activities of Thiazole Derivatives
Beyond their antimicrobial and anti-inflammatory properties, thiazole derivatives have been investigated for a wide range of other pharmacological activities.
Antimalarial: A series of thiazole analogs were evaluated for their in vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. Modifications to the N-aryl amide group linked to the thiazole ring were found to be crucial for antimalarial potency, leading to compounds with high efficacy and low cytotoxicity. ijpsjournal.comnih.govdaneshyari.comresearchgate.net One thiazole derivative, 4c , exhibited promising antimalarial activity with an IC50 value close to that of the standard drug, quinine. nanobioletters.com
Anthelmintic: Thiazole derivatives have shown significant anthelmintic activity against various helminths. In one study, several synthesized thiazole derivatives were tested against the Indian adult earthworm (Pheretima posthuma), with compounds IVc and IVe being identified as potent agents compared to the standard drug, mebendazole. Another study also reported that most of the tested thiazole derivatives showed good anthelmintic activity, with one compound demonstrating paralysis and death of worms at a time comparable to piperazine (B1678402) citrate.
Antidiabetic: Thiazole-containing compounds, such as the clinically used pioglitazone and rosiglitazone, are well-established antidiabetic agents. nih.gov Newer thiazole derivatives continue to be explored for their potential in managing diabetes. For instance, a series of imidazopyridine-based thiazole derivatives were synthesized and found to be potent inhibitors of the α-glucosidase enzyme, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Other studies have shown that thiazole derivatives can reduce hyperglycemia and possess antioxidant properties, indicating their therapeutic potential in diabetes treatment. ijpsjournal.com
Antioxidant: Many thiazole derivatives have been reported to possess significant antioxidant properties. In one study, a series of synthesized thiazole derivatives were screened for their antioxidant potential using the DPPH method. Compounds 7f and 7c exhibited exceptional antioxidant capabilities with IC50 values comparable to that of ascorbic acid. journaljpri.com Another study found that a novel hydrazine-thiazole derivative showed better antioxidant results in several assays compared to the positive control, curcumin. scielo.br
Anticonvulsant: Thiazole derivatives are among the most intensively studied classes of heterocyclic compounds for their anticonvulsant activities. tandfonline.com A study on cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles revealed that several compounds demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with median effective doses (ED50) as low as 20 mg/kg, which was approximately seven-fold lower than the reference drug, ethosuximide. tandfonline.com Importantly, these compounds did not impair motor skills in the rotarod test. tandfonline.com
Analgesic: Several studies have reported the analgesic properties of thiazole derivatives. A series of novel heterocyclic substituted thiazoles were synthesized and screened for their in vitro analgesic activity using the tail-flick method. Most of the synthesized compounds exhibited mild to good analgesic activities. researchgate.netresearchgate.net Another study on thiazole/oxazole substituted benzothiazole derivatives also confirmed their anti-inflammatory and analgesic actions in albino rats. nih.gov
Table 5: Other Biological Activities of Representative Thiazole Derivatives
| Activity | Compound/Derivative | Model/Target | Result | Reference |
| Antimalarial | Thiazole derivative 4c | Plasmodium falciparum | IC50 close to quinine | nanobioletters.com |
| Anthelmintic | Thiazole derivative IVc & IVe | Pheretima posthuma | Potent activity | |
| Antidiabetic | Imidazopyridine-based thiazole 4a | α-glucosidase | IC50 = 5.57 µM | nih.gov |
| Antioxidant | Thiazole derivative Ve | DPPH assay | IC50 = 23.71 µg/mL | researchgate.netijsat.org |
| Anticonvulsant | Cyclopentanecarbaldehyde-based thiazole 3a | PTZ model (mice) | ED50 ≤ 20 mg/kg | tandfonline.com |
| Analgesic | Thiazole derivative 8c & 8e | Tail immersion (mice) | Highest activity | researchgate.net |
Mechanistic Investigations of 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide Analogues
Elucidation of Molecular Targets and Binding Specificity
Analogues of 2-bromo-N,N-dimethyl-5-thiazolecarboxamide have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular activity often dysregulated in diseases like cancer. The thiazole (B1198619) carboxamide scaffold serves as a versatile backbone for the design of kinase inhibitors.
Research has shown that derivatives of 2-aminothiazole-5-carboxamide can act as kinase inhibitors. The substitution patterns on the thiazole ring and the carboxamide nitrogen are critical for determining the binding affinity and selectivity towards specific kinases. For instance, certain 2-amino-thiazole derivatives have demonstrated significant anti-proliferative effects on human K562 leukemia cells by targeting kinases involved in cancer cell proliferation.
Furthermore, extensive research into thiazole and thiadiazole carboxamide derivatives has identified them as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often implicated in tumor growth and metastasis. nih.gov The binding mode of these inhibitors to the kinase domain often involves the formation of key hydrogen bonds and other non-covalent interactions, leading to the inhibition of its catalytic activity. nih.gov The specificity of these analogues for their molecular targets is a key determinant of their therapeutic potential and is a subject of ongoing investigation.
Table 1: Kinase Inhibition by Thiazole Carboxamide Analogues
| Compound Class | Target Kinase | Observed Effect | Reference |
| 2-Amino-thiazole derivatives | Unspecified kinases in K562 cells | Inhibition of proliferation | |
| Thiazole/thiadiazole carboxamides | c-Met kinase | Inhibition of kinase activity | nih.gov |
| N,N'-disubstituted urea (B33335) with a thiazole substituent | Glycogen Synthase Kinase 3 (GSK-3) | Inhibition of kinase activity | nih.gov |
Analysis of Downstream Signaling Pathway Modulation (e.g., phosphorylation of MDM2 and GSK3β)
The inhibition of target kinases by this compound analogues leads to the modulation of downstream signaling pathways that are critical for cell survival and proliferation. A notable example is the regulation of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes.
One specific analogue, AR-A014418, which features a thiazole substituent, has been identified as an ATP-competitive inhibitor of GSK-3. nih.gov This compound demonstrated a more potent reduction in the phosphorylation of GSK-3α at Tyr279 compared to the phosphorylation of GSK-3β at Tyr216. nih.gov The differential inhibition of GSK-3 isoforms suggests a level of specificity that can be exploited for therapeutic benefit. Inhibition of GSK-3 by another analogue, LY2090314, has been shown to reduce levels of cyclin D1, a key regulator of cell cycle and apoptosis. nih.gov
While direct evidence for the modulation of MDM2 phosphorylation by this compound analogues is not extensively documented in the available literature, the inhibition of upstream kinases like Akt (a known regulator of MDM2) by similar heterocyclic compounds suggests a potential indirect regulatory role. For instance, the c-Met inhibitor SGX523, a compound with a different heterocyclic core, effectively inhibited the phosphorylation of its downstream effector Akt in MDA-MB-231 breast cancer cells. nih.gov Given that Akt can phosphorylate MDM2, this provides a potential, though indirect, mechanism by which thiazole carboxamide analogues could influence MDM2 activity.
Table 2: Modulation of Downstream Signaling by Thiazole Analogues
| Analogue | Target | Downstream Effect | Cell Line | Reference |
| AR-A014418 | GSK-3 | Potent reduction of GSK-3α phosphorylation at Tyr279 | NGP and SH-5Y-SY Neuroblastoma | nih.gov |
| LY2090314 | GSK-3 | Reduction in cyclin D1 levels | Neuroblastoma | nih.gov |
Cellular Process Interference (e.g., cell cycle progression, apoptosis, growth factor-mediated survival, caspase activation)
The modulation of key signaling pathways by analogues of this compound ultimately manifests as significant interference with fundamental cellular processes, including cell cycle progression and apoptosis.
Studies on various 2-amino-thiazole derivatives have consistently demonstrated their ability to induce apoptosis in cancer cells. This programmed cell death is often a consequence of inhibiting survival signals that are dependent on the targeted kinases. For example, a thiazole/thiadiazole carboxamide derivative, compound 51am, was found to induce cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. nih.gov This indicates that these compounds can halt the proliferation of cancer cells and trigger their self-destruction.
The induction of apoptosis is a complex process involving a cascade of events, including the activation of caspases. While specific data on caspase activation by this compound analogues is limited, the observed apoptotic effects strongly imply the involvement of these critical executioner proteins. The GSK-3 inhibitor LY2090314, a thiazole-containing compound, has been shown to induce apoptosis in neuroblastoma cell lines, a process intrinsically linked to caspase activation. nih.gov
Table 3: Cellular Effects of Thiazole Carboxamide Analogues
| Compound/Analogue | Cellular Process | Cell Line | Observed Outcome | Reference |
| 2-Amino-thiazole derivatives | Apoptosis | Various cancer cells | Induction of apoptosis | |
| Compound 51am (Thiazole/thiadiazole carboxamide) | Cell Cycle & Apoptosis | MKN-45 | Cell cycle arrest and apoptosis induction | nih.gov |
| LY2090314 | Apoptosis | Neuroblastoma | Induction of apoptosis | nih.gov |
Hydrogen Bonding and Other Intermolecular Interactions
The efficacy of this compound analogues as kinase inhibitors is fundamentally determined by their ability to form stable interactions with the amino acid residues within the ATP-binding pocket of the target kinase. Molecular modeling and X-ray crystallography studies of related compounds provide insights into these crucial intermolecular forces.
Hydrogen bonds are paramount for the binding affinity and selectivity of these inhibitors. In a study of bromo-dimethoxybenzaldehydes, which share the bromo-aromatic feature, the crystal structure was stabilized by intermolecular C-H⋯O hydrogen bonds. scielo.br These types of weak hydrogen bonds, along with stronger, more conventional hydrogen bonds, are expected to play a significant role in the interaction of thiazole carboxamide analogues with their protein targets.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand, which is represented by a scoring function.
Hypothetical Docking Study Data for this compound:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Target A | -8.5 | TYR 123, LEU 234, ASP 345 |
| Target B | -7.2 | PHE 45, VAL 67, SER 89 |
| Target C | -6.8 | ALA 101, ILE 112, GLU 131 |
Note: This data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Molecular Dynamics Simulations for Conformational Behavior and Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide insights into its conformational flexibility and the stability of its interaction with a target protein over time. These simulations can reveal how the ligand and protein adapt to each other's presence and the energetic landscape of the binding process.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be developed based on its structure and known active analogues. This model could then be used in virtual screening campaigns to search large chemical databases for other compounds with similar pharmacophoric features, potentially identifying new hits with similar or improved activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. A QSAR model for a series of thiazolecarboxamide analogues, including this compound, would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activities. Such a model could then be used to predict the activity of new, unsynthesized compounds.
Prediction of Binding Affinities and Selectivity Profiles
Computational methods can be employed to predict the binding affinity of a ligand for its target, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are crucial for prioritizing compounds for synthesis and experimental testing. Furthermore, by docking the compound against a panel of related and unrelated proteins, its selectivity profile can be predicted, which is important for assessing potential off-target effects.
Applications of 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide in Organic Synthesis
Utilization as a Building Block for Complex Molecules
The inherent reactivity of the carbon-bromine bond at the C2 position of the thiazole (B1198619) ring makes 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide an ideal starting point for the synthesis of more elaborate molecules. The electron-withdrawing nature of the thiazole ring system, further modulated by the carboxamide group, facilitates the displacement of the bromide, allowing for the introduction of a wide array of substituents.
While specific, detailed research findings on the direct use of This compound in the synthesis of highly complex, multi-step natural products are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of blockbuster pharmaceuticals highlights its potential. For instance, the synthesis of the anticancer drug Dasatinib relies on a core of 2-aminothiazole-5-carboxamide derivatives. bldpharm.comfujifilm.com The bromo-analog serves as a logical synthetic precursor to these amino derivatives, where the bromine atom can be displaced by a nitrogen nucleophile.
The general strategy involves the reaction of This compound with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of 2-substituted thiazole-5-carboxamides. This approach is fundamental in creating structural diversity for drug discovery programs and materials science applications.
Role in Cross-Coupling Reactions and Heterocyclic Transformations
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halogenated heterocycles like This compound are prime substrates for these transformations. The C-Br bond at the 2-position is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netsemanticscholar.orgtcichemicals.com This methodology is widely used to introduce aryl or heteroaryl substituents at the 2-position of the thiazole ring, creating biaryl structures that are common in pharmacologically active compounds. While specific examples with This compound are not detailed in the provided search results, the general reactivity of 2-bromothiazoles in Suzuki couplings is well-established. researchgate.netsemanticscholar.org
Heck Reaction: The Heck reaction allows for the vinylation of the thiazole ring by coupling This compound with an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is instrumental in synthesizing stilbene (B7821643) analogs and other conjugated systems, which are of interest for their optical and electronic properties. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product.
Sonogashira Coupling: To introduce an alkyne moiety at the 2-position, the Sonogashira coupling is employed. nih.govsoton.ac.ukrsc.org This reaction involves the coupling of the bromo-thiazole with a terminal alkyne, co-catalyzed by palladium and copper complexes. The resulting 2-alkynylthiazoles are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions, to access a wider range of molecular scaffolds.
The following table summarizes the potential cross-coupling reactions involving This compound :
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Potential Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(0) / Base | C-C (sp2-sp2) | 2-Aryl-N,N-dimethyl-5-thiazolecarboxamide |
| Heck | Alkene | Pd(0) / Base | C-C (sp2-sp2) | 2-Vinyl-N,N-dimethyl-5-thiazolecarboxamide |
| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) / Base | C-C (sp2-sp) | 2-Alkynyl-N,N-dimethyl-5-thiazolecarboxamide |
| Buchwald-Hartwig | Amine | Pd(0) / Ligand / Base | C-N | 2-Amino-N,N-dimethyl-5-thiazolecarboxamide |
| Stille | Organostannane | Pd(0) | C-C | 2-Substituted-N,N-dimethyl-5-thiazolecarboxamide |
Development of New Synthetic Methodologies Featuring the Thiazolecarboxamide Scaffold
The reactivity profile of This compound also lends itself to the development of novel synthetic methods. The presence of multiple reaction sites—the C-Br bond, the thiazole ring itself, and the carboxamide functionality—allows for sequential and regioselective transformations.
For example, the initial cross-coupling at the 2-position can be followed by functionalization of the thiazole ring at other positions, or modifications of the newly introduced substituent. This step-wise approach enables the construction of highly functionalized and complex thiazole derivatives that would be difficult to access through other synthetic routes.
Furthermore, the N,N-dimethylcarboxamide group can act as a directing group in certain reactions, influencing the regioselectivity of electrophilic aromatic substitution on the thiazole ring, although the inherent electronic nature of the thiazole ring typically directs electrophiles to the 5-position. However, in a 2-substituted-5-carboxamide system, further functionalization can be explored.
While specific methodologies developed directly from This compound are not prominent in the surveyed literature, the principles of its reactivity are applied in the broader context of thiazole chemistry to create libraries of compounds for high-throughput screening in drug discovery and materials science. chembuyersguide.comnih.govresearchgate.net The compound's commercial availability and straightforward reactivity make it an attractive starting point for such exploratory studies. bldpharm.comfujifilm.comchembuyersguide.comchannelpharm.comnetascientific.com
Patent Landscape and Intellectual Property Analysis of Thiazolecarboxamide Compounds
Overview of Key Patents Related to Synthesis and Derivatization
The synthesis and derivatization of thiazolecarboxamides are central to their exploration for various applications. Patents in this domain often focus on novel, efficient, and scalable methods to produce the core thiazolecarboxamide structure and its analogs. While a patent specifically for the synthesis of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is not prominently featured in public databases, the methodologies claimed in patents for related structures provide a clear indication of the synthetic strategies employed.
Key synthetic approaches often revolve around the Hantzsch thiazole (B1198619) synthesis and its modern variations. These methods typically involve the condensation of a thioamide with an α-haloketone. For 5-carboxamide derivatives, the starting materials would be appropriately substituted. The bromination at the 2-position of the thiazole ring is a common modification, often achieved using brominating agents like N-bromosuccinimide (NBS).
Several patents describe the synthesis of related 2-aminothiazole-5-carboxamides, which are key intermediates for a number of marketed drugs. For instance, the synthesis of intermediates for Dasatinib, a potent tyrosine kinase inhibitor, involves the formation of a thiazole-5-carboxamide (B1230067) core. While the substituents differ, the underlying synthetic principles are highly relevant.
Derivatization patents often focus on modifying the substituents at the 2-position and on the amide nitrogen to explore the structure-activity relationship (SAR) for various biological targets. These patents claim libraries of compounds with diverse chemical functionalities, aiming to optimize properties like potency, selectivity, and pharmacokinetic profiles.
Table 1: Representative Patents for Thiazolecarboxamide Synthesis and Derivatization
| Patent Number | Title | Key Aspect(s) | Assignee |
| CN103483289A | 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method | Describes a synthetic method for a key intermediate of the drug Dasatinib, highlighting the industrial relevance of thiazole-5-carboxamide synthesis. | Not specified |
| WO2007137962A1 | Thiazole derivatives | Claims various N-sulfonyl-thiazolecarboxamide derivatives and their synthesis, showcasing derivatization at the N-position of the carboxamide. | Not specified |
Patented Academic and Research Uses of Thiazolecarboxamide Scaffolds (excluding clinical applications)
The thiazolecarboxamide scaffold is a versatile building block in medicinal chemistry and agrochemistry, leading to a range of patented non-clinical research uses. These patents often claim the use of these compounds as tools for studying biological pathways or as leads for the development of new therapeutic agents or crop protection agents.
One significant area of patented research use is in the field of oncology. Thiazolecarboxamide derivatives have been patented as inhibitors of various protein kinases, which are crucial targets in cancer research. These compounds serve as molecular probes to investigate the role of specific kinases in cell signaling pathways and to validate them as drug targets. For example, patents describe the use of thiazolecarboxamides as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
In the realm of neurobiology, certain thiazolecarboxamide derivatives have been investigated for their potential to modulate the activity of receptors in the central nervous system. Research in this area, protected by patents, explores the use of these compounds to study neurological disorders in cellular and animal models.
Furthermore, the agricultural sector has seen patents for thiazolecarboxamide derivatives as fungicides and herbicides. These patents describe the use of these compounds to control plant pathogens and unwanted vegetation, forming the basis for the development of new agricultural products.
Table 2: Examples of Patented Academic and Research Uses of Thiazolecarboxamides
| Patent Number | Title/Subject | Patented Research Use | Field of Use |
| AU2004200096A1 | 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents | Use as modulators of apoptosis and inhibitors of cdk2/cyclin A complex for studying cancer and cell proliferative disorders. | Oncology Research |
| JP2017141196A | Thiazolecarboxamide derivatives and methods of use thereof | Use as plant disease control agents, particularly against rice blast, for research in agricultural applications. | Agrochemical Research |
Emerging Trends in Thiazole-Based Chemical Patents
The patent landscape for thiazole-based compounds is continually evolving, with several emerging trends indicating future directions of research and development.
A prominent trend is the development of thiazole derivatives as modulators of the immune system. Recent patent applications highlight the use of these compounds in targeting pathways involved in inflammatory and autoimmune diseases. This includes the development of inhibitors for enzymes like vascular adhesion protein-1 (VAP-1), which is implicated in inflammatory processes.
Another significant area of growth is the use of thiazole-containing compounds in the development of materials for organic electronics. The unique electronic properties of the thiazole ring make it an attractive component for organic light-emitting diodes (OLEDs) and other electronic devices. Patents in this area focus on the design and synthesis of novel thiazole-based materials with tailored photophysical properties.
Furthermore, there is a growing interest in the application of computational methods in the design of new thiazole-based compounds. This includes the use of machine learning and artificial intelligence to predict the properties of virtual libraries of compounds, thereby accelerating the discovery of new molecules with desired activities. While not directly patenting the compounds themselves, patents are being filed for the computational methods and platforms used in this discovery process.
The exploration of benzothiazoles, a fused ring system of thiazole and benzene, continues to be a hot area. Recent patents show a focus on their application as anticancer, anti-inflammatory, and antineurodegenerative agents, with a particular emphasis on kinase inhibition.
Future Directions and Advanced Research Perspectives
Exploration of Undiscovered Biological Activities and Targets
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Thiazole derivatives have been reported to exhibit a wide array of biological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov A significant future direction for 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide lies in the systematic screening for novel biological activities and the identification of its molecular targets.
Recent research has highlighted the potential of thiazolecarboxamide-based compounds as inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is implicated in inflammatory and autoimmune diseases. nih.gov Furthermore, various thiazole derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. nih.gov The presence of a bromine atom on the thiazole ring of this compound may influence its binding affinity and selectivity for various biological targets. uobasrah.edu.iq
Future research should involve high-throughput screening of this compound against a diverse panel of biological targets, including kinases, proteases, and metabolic enzymes. Moreover, investigating its potential as an antimicrobial agent against drug-resistant bacterial and fungal strains is a promising avenue, given that 2,5-disubstituted thiazole derivatives have shown potent activity against multidrug-resistant organisms. nih.gov
Table 1: Potential Biological Activities of Thiazole Derivatives
| Biological Activity | Potential Molecular Targets | Reference |
|---|---|---|
| Anticancer | EGFR, VEGFR-2, c-Met Kinase | nih.govfrontiersin.orgnih.gov |
| Anti-inflammatory | STING | nih.gov |
| Antimicrobial | DNA Gyrase | frontiersin.orgresearchgate.net |
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of efficient and sustainable synthetic methodologies is crucial for the practical application of any novel compound. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of thiazolecarboxamides can be adapted and optimized. nih.gov
Future research in this area should focus on the principles of green chemistry. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic methods that minimize waste and energy consumption. researchgate.net For instance, exploring one-pot, multi-component reactions could significantly improve the efficiency and atom economy of the synthesis. researchgate.net Furthermore, the use of biocatalysis or flow chemistry could offer more sustainable and scalable routes to this compound and its derivatives. A concise synthesis for a related bromo-substituted heterocyclic building block has been reported, suggesting that efficient synthetic strategies for such compounds are achievable. researchgate.net
Table 2: Green Chemistry Approaches for Thiazole Synthesis
| Green Chemistry Principle | Potential Application in Synthesis | Reference |
|---|---|---|
| Use of Greener Solvents | Utilizing ethanol/water mixtures | researchgate.net |
| Atom Economy | Employing multi-component reactions | researchgate.net |
| Catalysis | Development of reusable catalysts | researchgate.net |
Integration of Systems Biology and Omics Approaches in Mechanistic Studies
Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a holistic approach to elucidating the complex interactions between a compound and a biological system. mdpi.comdaneshyari.comnih.gov
For this compound, future research should leverage these powerful technologies. For example, if the compound demonstrates anticancer activity, transcriptomic and proteomic profiling of cancer cells treated with the compound could reveal the signaling pathways it modulates. researchgate.netresearchgate.net Metabolomic studies could identify changes in cellular metabolism, providing further insights into its mechanism of action. mdpi.com This integrated approach can help in identifying not only the primary target but also off-target effects, which is crucial for predicting both efficacy and potential toxicity. nih.gov
Advanced Material Science Applications of Thiazolecarboxamide Derivatives
The unique electronic and photophysical properties of the thiazole ring make it an attractive building block for advanced materials. arizona.edu Thiazole-containing polymers have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and polymer solar cells. mdpi.comacs.orgresearchgate.net The planarity and conjugation of the thiazole ring contribute to efficient charge transport and luminescence. mdpi.com
Future research should explore the potential of this compound and its derivatives in material science. The presence of the bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of novel conjugated polymers and small molecules with tailored electronic properties. uwaterloo.ca These materials could be investigated for applications in sensors, organic field-effect transistors (OFETs), and as fluorescent probes for bio-imaging. The inherent fluorescence of some thiazole derivatives suggests their potential use in luminescent applications. mdpi.com
Table 3: Potential Material Science Applications of Thiazole Derivatives
| Application Area | Relevant Properties | Reference |
|---|---|---|
| Polymer Solar Cells | Charge transport, low band gap | acs.orgresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge transport | mdpi.com |
| Organic Field-Effect Transistors (OFETs) | Charge mobility | researchgate.net |
Collaborative and Interdisciplinary Research Opportunities
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. To fully realize the promise of this compound, expertise from various scientific fields must be integrated.
Medicinal Chemistry and Chemical Biology: Synthetic chemists can focus on developing efficient and diverse synthetic routes, while chemical biologists can lead the exploration of its biological activities and target identification.
Pharmacology and Toxicology: In-depth preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of promising derivatives will be essential for any potential therapeutic applications.
Systems Biology and Bioinformatics: Computational biologists can analyze the large datasets generated from omics studies to build predictive models of the compound's mechanism of action and to identify biomarkers for patient stratification. researchgate.net
Material Science and Engineering: Material scientists can design and synthesize novel polymers and materials based on the thiazolecarboxamide scaffold, while engineers can fabricate and test devices for various electronic and optical applications.
Such collaborative efforts will be instrumental in accelerating the translation of fundamental research on this compound into tangible applications that can benefit society.
Q & A
What are the standard synthetic protocols for preparing 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, and how are intermediates validated?
Basic Research Question
The synthesis typically involves coupling reactions between thiazole precursors and brominated carboxamide derivatives. For example, Method B in analogous compounds (e.g., 5-bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide) uses condensation reactions with yields up to 75%, followed by purification via silica gel chromatography . Key intermediates are validated using and NMR spectroscopy to confirm regioselectivity and purity. Solvents like DMF or ethanol, and catalysts such as nano-ZnO, are common in cyclization steps for thiazole ring formation .
How is the crystal structure of this compound resolved, and what software is employed for refinement?
Basic Research Question
X-ray crystallography is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, leveraging high-resolution data to resolve bromine and thiazole ring geometries . For example, Acta Crystallographica Section E reports analogous structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) with bond lengths and angles refined using least-squares methods .
What is the reactivity of the bromine substituent in this compound under nucleophilic conditions?
Advanced Research Question
The bromine atom at the 2-position undergoes facile nucleophilic substitution. In heterocyclic systems (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole), secondary amines replace bromine under mild conditions, enabling functionalization . For instance, dimethylamine or piperidine in THF at 60°C can yield N-alkylated derivatives. Reaction progress is monitored via TLC, and products are characterized using HRMS and -NMR .
How do researchers assess the antimicrobial activity of this compound derivatives?
Advanced Research Question
Derivatives are screened using in vitro assays against bacterial/fungal strains. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution (e.g., against S. aureus or C. albicans). For example, nitazoxanide-based analogues with bromothiazole moieties show MICs as low as 0.5 µg/mL . Activity is correlated with structural features (e.g., electron-withdrawing groups) using QSAR models .
How can contradictions in reported biological activity data for this compound class be addressed?
Advanced Research Question
Discrepancies in antimicrobial or cytotoxicity data often arise from variations in assay protocols (e.g., inoculum size, growth media). Rigorous standardization (CLSI guidelines) and dose-response curves (IC values) improve reproducibility . For example, conflicting MICs may result from differences in solvent (DMSO vs. water) or bacterial strain genotypes. Meta-analyses of literature data are recommended to identify trends .
What strategies optimize the synthesis yield of this compound under green chemistry principles?
Advanced Research Question
Catalyst selection (e.g., mesoporous titania-alumina mixed oxides) and solvent-free conditions enhance atom economy. Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining yields >70% . Lifecycle assessment (LCA) tools evaluate waste generation, favoring recyclable solvents like ethanol over DMF .
How are complex NMR splitting patterns in this compound analyzed?
Advanced Research Question
Advanced - COSY and HSQC experiments resolve overlapping signals. For example, aromatic protons in the thiazole ring (δ 7.44–8.71 ppm) are assigned using -coupling constants (e.g., Hz for vicinal protons) . Dynamic NMR studies (variable temperature) clarify conformational exchange in dimethylamide groups .
What computational methods predict the binding affinity of this compound with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Pharmacophore mapping identifies critical hydrogen bonds (e.g., between the carboxamide and Arg) . QM/MM calculations further refine binding energy estimates (±1 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
